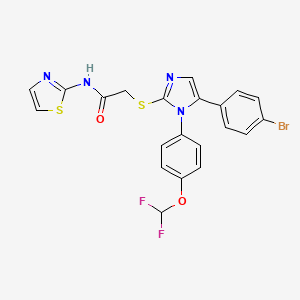

![molecular formula C13H14F3NO B2373278 5-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine] CAS No. 1956364-67-2](/img/structure/B2373278.png)

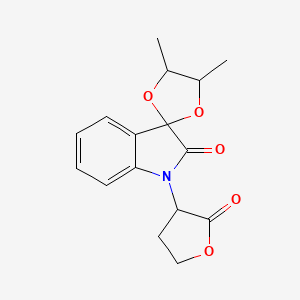

5-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine]

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzofuran compounds are a class of compounds that are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds .

Synthesis Analysis

Benzofuran rings can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .

Molecular Structure Analysis

The molecular structure of benzofuran compounds is characterized by the presence of a benzofuran ring . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .

Chemical Reactions Analysis

Benzofuran compounds can undergo a variety of chemical reactions . For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade .

Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine in TFMP are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

1. Sigma Ligand Affinity and Selectivity

5-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine] derivatives have been studied for their affinity and selectivity towards sigma ligands. These compounds, including Lu 28-179, show subnanomolar affinity for sigma 2 ligands. The N-substituent in these compounds is crucial for their affinity and selectivity, impacting their binding to sigma 1 and sigma 2 sites. Substituents in the benzene ring primarily affect sigma 1 affinity, with certain positions enhancing sigma 2 affinity while reducing sigma 1 affinity (Moltzen, Perregaard, & Meier, 1995).

2. Binding Properties for Sigma Receptors

Further studies on spiro[benzofuran-1,4'-piperidines] reveal that these compounds exhibit higher affinity for sigma 1 versus sigma 2 receptors. Compounds with a cyano group in position 3 of the spirocycle showed high sigma 1 receptor affinity and selectivity. Among these, 1'-benzyl-3,4-dihydrospiro[benzopyran-1,4'-piperidine]-3-carbonitrile represents a potent sigma 1 receptor ligand (Maier & Wünsch, 2002).

3. Development of Spiropiperidine-Based Derivatives

Novel spiropiperidines as sigma-receptor ligands have been developed with systematic variations in the substituent at the nitrogen atom and the group in position 3. The σ1- and σ2-receptor affinities of these compounds were investigated, showing that specific substitutions are advantageous for high σ1-receptor affinity (Maier & Wünsch, 2002).

4. Synthesis of Novel Spiro[1-benzofuran-3,4'-piperidin]ol Scaffolds

The synthesis of novel 2H-spiro[1-benzofuran-3,4'-piperidin]ol scaffolds was achieved, enriching the 'privileged structure'-based library. This involved a key intramolecular Heck cyclization for three series of compounds, showing the versatility of these scaffolds in chemical synthesis (Leflemme, Stoit, & Borghese, 2012).

5. Palladium(II)-Catalyzed Synthesis

Palladium(II)-catalyzed synthesis of 2H,3'H-spiro[benzofuran-3,2'-naphthoquinones] formed a new spiroheterocyclic skeleton, highlighting the potential of these compounds in various synthetic applications (Claes et al., 2013).

Future Directions

Mechanism of Action

Target of Action

Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives have been shown to interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .

Biochemical Pathways

Given the broad range of biological activities associated with benzofuran compounds, it is likely that this compound affects multiple pathways .

Result of Action

Benzofuran compounds have been shown to have a variety of effects, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Properties

IUPAC Name |

5-(trifluoromethyl)spiro[2H-1-benzofuran-3,4'-piperidine] |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO/c14-13(15,16)9-1-2-11-10(7-9)12(8-18-11)3-5-17-6-4-12/h1-2,7,17H,3-6,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECJMGCJBSREKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12COC3=C2C=C(C=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methylpropyl 2-amino-1-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2373197.png)

![1-(Chloromethyl)-3-(3,4-dichlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2373199.png)

![N-(4-chlorophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2373200.png)

![3-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline hydrochloride](/img/structure/B2373202.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-(pyrimidin-2-ylthio)acetamide](/img/structure/B2373203.png)

![(3,4-Diethoxyphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2373210.png)

![(4-chlorophenyl){6-fluoro-4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B2373215.png)